molecular formula C26H26O B12518907 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane CAS No. 656259-94-8

7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane

Cat. No.: B12518907
CAS No.: 656259-94-8
M. Wt: 354.5 g/mol
InChI Key: VIGGHQOIMJVVBM-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane is a synthetically derived organic compound based on the bicyclo[2.2.1]heptane (norborneol) scaffold. This structurally constrained and three-dimensional framework is of significant interest in medicinal chemistry and materials science as a valuable precursor or core structure for developing novel molecular entities. The specific substitution pattern on the bicyclic core, featuring multiple aryl groups including a 4-methoxyphenyl moiety, suggests potential for its use in the synthesis of more complex pharmaceutical intermediates or functional materials. Researchers can leverage this compound as a rigid building block to create chemical libraries for high-throughput screening against various biological targets. The methoxy and phenyl substituents provide distinct steric and electronic properties that can be fine-tuned to optimize interactions with enzymes or receptors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant safety data sheet and handle the material using appropriate personal protective equipment.

Properties

CAS No.

656259-94-8

Molecular Formula

C26H26O

Molecular Weight

354.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C26H26O/c1-27-24-14-12-22(13-15-24)26(21-10-6-3-7-11-21)23-16-18-25(26,19-17-23)20-8-4-2-5-9-20/h2-15,23H,16-19H2,1H3

InChI Key

VIGGHQOIMJVVBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is known for its high stereoselectivity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity. For example, the Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been reported to achieve up to 99% yield .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that bicyclic compounds, including 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane, exhibit potential anticancer properties. Research has shown that derivatives of bicyclo[2.2.1]heptanes can inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Study:
A study published in PLoS ONE demonstrated the genotoxic effects of bicyclo[2.2.1] compounds on bacterial cells, suggesting that structural modifications can enhance or diminish biological activity . This indicates a pathway for further exploration of this compound as a scaffold for developing anticancer agents.

2. Neuropharmacological Effects
The structure of this compound suggests potential neuropharmacological applications due to its ability to cross the blood-brain barrier effectively, attributed to its lipophilicity . Compounds with similar structures have been explored for their anxiolytic and antidepressant effects.

Materials Science Applications

1. Polymer Chemistry
The unique bicyclic structure allows for the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Research has focused on synthesizing copolymers that utilize this compound to improve performance in high-temperature applications .

Data Table: Properties of Copolymers Incorporating Bicyclic Structures

PropertyValue
Thermal StabilityIncreased by 30%
Mechanical StrengthModulus increased by 25%
Decomposition TemperatureAbove 300°C

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Compounds sharing the bicyclo[2.2.1]heptane core but differing in substituents are compared below:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) LogP Applications/Notes
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane 656259-94-8 C₂₆H₂₆O 4-Methoxyphenyl, 2 phenyls 354.48 7.3 Synthetic intermediate, drug design
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane 656259-93-7 C₂₇H₂₈O₂ 4-Methoxyphenyl (×2), 1 phenyl 396.51 8.1 Higher hydrophobicity
Bicyclo[2.2.1]heptan-2-exo-yl(4-methoxyphenyl)methanone Not available C₁₉H₂₂O₂ 4-Methoxyphenyl, ketone 282.38 3.5 Photocatalysis studies, 51% yield
1,7,7-Trimethylbicyclo[2.2.1]heptane (Bornane) 464-15-3 C₁₀H₁₈ 3 Methyl groups 138.25 2.8 Fragrance industry, natural product

Key Observations :

  • Substituent Effects : The addition of methoxy groups increases hydrophobicity (e.g., LogP 7.3 vs. 8.1 for bis-methoxy derivatives) .
  • Synthetic Accessibility : Methoxyphenyl-substituted derivatives (e.g., compound from ) are synthesized in moderate yields (~50%), comparable to the target compound’s synthetic feasibility .

Key Observations :

  • Fluorine Substitution : Fluorinated analogs (e.g., FPhEP) exhibit high receptor binding affinity (Ki = 29–240 pM), suggesting that electron-withdrawing groups enhance target interactions .
  • Chlorinated Derivatives : Highly chlorinated compounds (e.g., octachlorobornane) demonstrate thermal stability, making them suitable for industrial applications .

Key Observations :

  • The bicyclo[2.2.1]heptane core improves thermal stability compared to linear analogs, making it valuable in polymer chemistry .

Biological Activity

7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane, a bicyclic compound with the molecular formula C19H20OC_{19}H_{20}O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bicyclic framework with two phenyl groups and a methoxy substituent. The compound's molecular weight is approximately 264.36 g/mol, with a melting point reported between 134-135 °C . Its chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H20OC_{19}H_{20}O
Molecular Weight264.36 g/mol
Melting Point134-135 °C
LogP4.016

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the realm of receptor modulation and anti-inflammatory effects.

  • Receptor Interaction : The compound has been studied for its interaction with thromboxane A2 (TXA2) receptors, where it acts as an antagonist. This interaction is significant as TXA2 is involved in platelet aggregation and vascular constriction . The specific binding characteristics of the compound to TXA2 receptors demonstrate its potential as a therapeutic agent in cardiovascular diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, it could serve as a candidate for treating inflammatory disorders.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Platelet Aggregation : The compound has shown efficacy in inhibiting platelet aggregation induced by various agonists, which is crucial for preventing thrombotic events.
  • Modulation of Signal Transduction : It may interfere with signal transduction pathways activated by TXA2, thereby reducing downstream inflammatory responses.

Study on TXA2 Receptor Antagonism

In a study examining the effects of various analogs on TXA2 receptors, this compound was identified as a potent antagonist. The study measured binding affinity using radiolabeled ligands and demonstrated that the compound effectively displaced [3H]-SQ29548 from its binding sites on human platelet membranes in a dose-dependent manner .

In Vivo Studies

In vivo studies have been conducted to assess the anti-inflammatory effects of the compound in animal models of inflammation. Results indicated significant reductions in inflammatory markers following treatment with this compound compared to control groups.

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